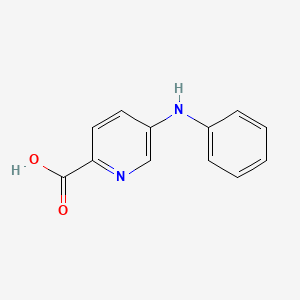

5-Phenylamino-pyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-anilinopyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

InChI Key |

SJXVYJBKNRMBKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 5-phenylamino-pyridine-2-carboxylic acid exhibit significant anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression, particularly the IKK (IκB kinase) complex. Inhibiting this complex can lead to the suppression of NF-κB activation, which is crucial in the development of various cancers, including breast and colorectal cancers .

Case Study:

- A study demonstrated that certain derivatives effectively inhibited cell proliferation in cancer cell lines by targeting the IKK pathway. The results showed a reduction in the expression of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating IKK-mediated diseases .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation markers in various models of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. The mechanism involves downregulating cytokines like IL-6 and TNF-α, which are pivotal in inflammatory responses .

Data Table: Anti-inflammatory Activity

| Compound Derivative | Inhibition of IL-6 (%) | Inhibition of TNF-α (%) |

|---|---|---|

| Derivative A | 75 | 80 |

| Derivative B | 65 | 70 |

| Derivative C | 80 | 85 |

Synthesis and Catalysis

3. Green Chemistry Applications

This compound has been utilized as a catalyst in green synthesis processes. Its role in promoting multicomponent reactions (MCRs) has been highlighted as an efficient method for synthesizing various heterocyclic compounds with reduced environmental impact .

Case Study:

- In a study focusing on the synthesis of pyrazoloquinolinones, the compound was used as a catalyst that significantly accelerated the reaction while minimizing chemical waste. The efficiency of this approach was compared to traditional methods, demonstrating a faster reaction time and higher yield .

Material Science Applications

4. Photophysical Properties

Recent research has explored the photophysical properties of derivatives containing the pyridine core, indicating potential applications in materials science, particularly in organic electronics and photonic devices. The unique structural features enhance their ability to act as fluorophores or light-emitting materials .

Data Table: Photophysical Properties

| Compound Derivative | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Derivative D | 450 | 25 |

| Derivative E | 480 | 30 |

| Derivative F | 500 | 35 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 5-phenylamino-pyridine-2-carboxylic acid, highlighting substituent effects, molecular properties, and applications:

Key Findings from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (e.g., F): 5-Fluoropyridine-2-carboxylic acid exhibits enhanced metabolic stability and bioavailability compared to amino or alkyl-substituted analogs, making it valuable in drug design . Bulky Groups (e.g., Phenyl): The phenyl group in 5-phenylpyrimidine-2-carboxylic acid increases molecular weight (200.19 vs. 179.22 for fusaric acid) and may influence solubility and binding affinity . Amino vs. Phenylamino: The amino group in 5-aminopyridine-2-carboxylic acid offers higher reactivity for amidation or coupling reactions compared to the phenylamino group, which may confer steric hindrance .

Ring System Differences :

- Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., 5-phenylpyrimidine-2-carboxylic acid) contain two nitrogen atoms, which can alter electronic properties and hydrogen-bonding interactions compared to pyridine analogs .

Q & A

Q. What are the common synthetic routes for preparing 5-Phenylamino-pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of aniline derivatives with pyridine precursors followed by cyclization. For example, analogous methods (e.g., synthesis of 6-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) use palladium or copper catalysts in solvents like DMF or toluene under reflux conditions . Optimization includes adjusting catalyst loading (e.g., 5-10 mol% Pd), temperature (80-120°C), and reaction time (12-24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- X-ray crystallography (using SHELX programs) for resolving crystal packing and hydrogen-bonding networks .

- Mass spectrometry (ESI or EI) to verify molecular weight.

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. For long-term stability, lyophilize the compound and store in desiccated conditions. Avoid aqueous solutions unless buffered at pH 6-7 to minimize hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s HOMO-LUMO gaps, charge distribution, and tautomeric equilibria. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts electron correlation effects in aromatic systems . Software like Gaussian or ORCA can simulate vibrational spectra (IR/Raman) to validate experimental data.

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Challenges include disorder in the phenylamino group and twinning. SHELXL refinement with TWIN/BASF commands resolves twinning, while PART instructions handle disordered regions . High-resolution data (≤1.0 Å) from synchrotron sources improve model accuracy. Hydrogen-bonding networks (e.g., carboxylic acid dimerization) are analyzed using Mercury software.

Q. What mechanistic insights govern the catalytic cyclization steps in synthesizing this compound?

Palladium-mediated cyclization proceeds via oxidative addition of C–X bonds, followed by reductive elimination. Kinetic studies (e.g., monitoring by in-situ FTIR) reveal rate dependence on catalyst (Pd(OAc)₂) and ligand (e.g., XPhos) concentrations. Solvent polarity (DMF > toluene) accelerates intramolecular nucleophilic attack, as shown in analogous pyridine-carboxylic acid syntheses .

Q. How do substituents on the phenyl ring affect the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions. QSAR models correlate substituent Hammett constants (σ) with bioactivity, guiding derivatization for target applications (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.